molecular formula C6H5Cl2NO2 B1608966 2-Chloronicotinic acid hydrochloride CAS No. 56055-55-1

2-Chloronicotinic acid hydrochloride

Cat. No. B1608966
CAS RN: 56055-55-1
M. Wt: 194.01 g/mol
InChI Key: HGILEOFUZXHTHB-UHFFFAOYSA-N
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Description

2-Chloronicotinic acid, also known as 2-chloropyridine-3-carboxylic acid, is a white to cream powder . It is used in the synthesis of the anti-inflammatory and analgesic pralofen . It is also an intermediate of the herbicides nicosulfuron and diflufenican . It is used as pharmaceutical intermediates for the manufacture of mefenamic acid, niflumic acid, etc .


Synthesis Analysis

The synthesis of 2-Chloronicotinic acid starts from 5-bromo-6-chloronicotinic acid . A synthesis method of 2-chloronicotinic acid and a derivative of it is described . The synthesis method adopts hydrogen chloride which is higher than ordinary pressure for reaction, so that the use amount of hydrogen chloride is reduced, the product yield is increased, a byproduct can be recycled and reused, and the three-waste emission and environmental pollution are reduced .


Molecular Structure Analysis

The molecular formula of 2-Chloronicotinic acid is C6H4ClNO2 . Its average mass is 157.555 Da and its monoisotopic mass is 156.993057 Da .


Chemical Reactions Analysis

Nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile (2-CN) is a promising approach for the efficient synthesis of 2-chloronicotinic acid (2-CA) . The development of nitrilase with ideal catalytic properties is crucial for the biosynthetic route with industrial potential .


Physical And Chemical Properties Analysis

2-Chloronicotinic acid is a white to cream powder . It has a melting point of >175°C (decomposition), is insoluble in water, and soluble in organic solvents such as benzene and toluene .

Safety And Hazards

2-Chloronicotinic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Future Directions

Nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile (2-CN) is a promising approach for the efficient synthesis of 2-chloronicotinic acid (2-CA) . The development of nitrilase with ideal catalytic properties is crucial for the biosynthetic route with industrial potential . With the mutant W167G as a biocatalyst, 100 mM 2-CN was exclusively converted into 2-CA within 16 hours . This study provides useful guidance in nitrilase engineering for simultaneous improvement of reaction specificity and catalytic activity, which are highly desirable in value-added carboxylic acids production from nitriles hydrolysis .

properties

IUPAC Name

2-chloropyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2.ClH/c7-5-4(6(9)10)2-1-3-8-5;/h1-3H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGILEOFUZXHTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376462
Record name 2-Chloropyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloronicotinic acid hydrochloride

CAS RN

56055-55-1
Record name 2-Chloropyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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